molecular formula C6H3F3 B1201519 1,3,5-Trifluorobenzene CAS No. 372-38-3

1,3,5-Trifluorobenzene

Cat. No. B1201519
Key on ui cas rn: 372-38-3
M. Wt: 132.08 g/mol
InChI Key: JXUKFFRPLNTYIV-UHFFFAOYSA-N
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Patent
US06127577

Procedure details

One embodiment of the present invention relates to the discovery that 3,5-difluoroaniline can be synthesized at high yields and high purity by fluorinating 1,3,5-trichlorobenzene in the presence of a polar solvent to make an intermediate 1,3,5-trifluorobenzene, and then aminating the 1,3,5-trifluorobenzene in the presence of aqueous or anhydrous ammonia to obtain the desired 3,5-difluoroaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5].ClC1C=C(Cl)C=C(Cl)C=1.[F:19][C:20]1[CH:25]=[C:24]([F:26])[CH:23]=[C:22]([F:27])[CH:21]=1>>[F:19][C:20]1[CH:25]=[C:24]([F:26])[CH:23]=[C:22]([F:27])[CH:21]=1.[NH3:5].[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC(=C1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=CC(=C1)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at high yields

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=CC(=C1)F)F
Name
Type
product
Smiles
N
Name
Type
product
Smiles
FC=1C=C(N)C=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06127577

Procedure details

One embodiment of the present invention relates to the discovery that 3,5-difluoroaniline can be synthesized at high yields and high purity by fluorinating 1,3,5-trichlorobenzene in the presence of a polar solvent to make an intermediate 1,3,5-trifluorobenzene, and then aminating the 1,3,5-trifluorobenzene in the presence of aqueous or anhydrous ammonia to obtain the desired 3,5-difluoroaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5].ClC1C=C(Cl)C=C(Cl)C=1.[F:19][C:20]1[CH:25]=[C:24]([F:26])[CH:23]=[C:22]([F:27])[CH:21]=1>>[F:19][C:20]1[CH:25]=[C:24]([F:26])[CH:23]=[C:22]([F:27])[CH:21]=1.[NH3:5].[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC(=C1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=CC(=C1)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at high yields

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=CC(=C1)F)F
Name
Type
product
Smiles
N
Name
Type
product
Smiles
FC=1C=C(N)C=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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